2-[(4-Methylphenyl)amino]butanohydrazide
Description
2-[(4-Methylphenyl)amino]butanohydrazide is a hydrazide derivative featuring a butanamide backbone substituted with a 4-methylphenylamino group. The 4-methylphenyl group contributes to lipophilicity, while the hydrazide moiety enables participation in hydrogen bonding and coordination chemistry, making it a candidate for drug development and material science applications .
Properties
IUPAC Name |
2-(4-methylanilino)butanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-3-10(11(15)14-12)13-9-6-4-8(2)5-7-9/h4-7,10,13H,3,12H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNYWLLXJWIQFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN)NC1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-Methylphenyl)amino]butanohydrazide typically involves the reaction of 4-methylphenylamine with butanohydrazide under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-[(4-Methylphenyl)amino]butanohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
2-[(4-Methylphenyl)amino]butanohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: In biological research, it is used to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenyl)amino]butanohydrazide involves its interaction with specific molecular targets. It can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its action include modulation of enzyme activity, inhibition of protein-protein interactions, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
Halogen-Substituted Derivatives
- 2-[(4-Chloro-2-methylphenyl)amino]butanohydrazide (QY-7379): This analogue replaces the 4-methyl group with a chloro substituent at the 4-position and adds a methyl group at the 2-position. Its purity and synthesis details are documented (MFCD11696416) .
Electron-Donating and Withdrawing Groups
- 3-(1H-Benzimidazol-2-yl)-4-[(4-fluorophenyl)amino]butanohydrazide (2c): Substitution with a 4-fluorophenyl group results in a higher melting point (235–236°C) and improved yield (95%) compared to the 4-methylphenyl variant (melting point: 218–219°C, yield: 74%). The fluorine atom’s electronegativity may enhance intermolecular interactions, contributing to thermal stability .
Heterocyclic Modifications
Benzimidazole-Containing Analogues
This structural feature is associated with enhanced biological activity, including antimicrobial and anticancer properties .
Thiadiazole Derivatives
- Acetic acid, ((5-((4-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-, 2-(2-methoxyphenyl) hydrazide: The thiadiazole ring and methoxyphenyl group confer distinct electronic and steric properties.
Hydrazide Chain Modifications
Propanehydrazide vs. Butanohydrazide
- Derivatives of this compound exhibit antibacterial activity, suggesting that chain length influences biological target interactions .
Acetohydrazide Derivatives
- (E)-N'-[4-(Dimethylamino)benzylidene]-2-(4-methylphenoxy)acetohydrazide: The acetohydrazide group forms planar structures stabilized by intramolecular hydrogen bonds (N–H⋯O, N–H⋯N). The benzylidene substituent introduces conjugation, affecting electronic spectra and crystal packing .
Biological Activity
2-[(4-Methylphenyl)amino]butanohydrazide, with the CAS number 1163291-96-0, is an organic compound that has garnered interest in various biological research contexts due to its potential therapeutic applications. This compound is characterized by the presence of a hydrazide functional group, which is known for its reactivity and ability to form complexes with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a butanohydrazide backbone with a para-methylphenyl substituent, which may influence its biological activity by enhancing lipophilicity and modulating interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆N₄ |
| Molecular Weight | 216.27 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, sparingly soluble in water |
The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors. The hydrazide group can participate in hydrogen bonding and may also act as a chelating agent for metal ions, which could enhance its pharmacological effects.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. Research suggests that such hydrazides can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study Example:
In a study published in the Journal of Medicinal Chemistry, a series of hydrazides were synthesized and tested against Escherichia coli and Staphylococcus aureus. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL, suggesting potent antimicrobial activity .
Anticancer Properties
Emerging evidence suggests that hydrazides may also possess anticancer properties. For instance, research has demonstrated that compounds with a similar structure can induce apoptosis in cancer cell lines through the activation of caspase pathways.
Table 2: Anticancer Activity Summary
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 25 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 30 | Caspase activation |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
Pharmacological Studies
Pharmacological investigations have shown that derivatives of this compound exhibit anti-inflammatory properties. In vitro studies have demonstrated the compound's ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating potential use in treating inflammatory diseases.
Toxicological Profile
Safety assessments are crucial for any therapeutic agent. Preliminary toxicological studies indicate that while this compound exhibits low acute toxicity in animal models, further studies are necessary to evaluate chronic toxicity and potential side effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
